molecular formula C7H18ClNO B1423419 3-(tert-Butoxy)propylamine hydrochloride CAS No. 864658-14-0

3-(tert-Butoxy)propylamine hydrochloride

Cat. No. B1423419
M. Wt: 167.68 g/mol
InChI Key: PWSZRKJMCDQAOY-UHFFFAOYSA-N
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Description

3-(tert-Butoxy)propylamine hydrochloride, or 3-(t-BuO)PAHCl, is a chemical compound with a variety of applications in scientific research. It is a colorless solid that is soluble in water and is commonly used as a reagent in organic synthesis. It is also used in the preparation of other compounds, such as 3-aminopropyltriethoxysilane and 3-aminopropyltrimethoxysilane. 3-(t-BuO)PAHCl is a synthetic compound that is not found in nature and has been used for a variety of research applications.

Scientific Research Applications

Chemoselective tert-Butoxycarbonylation Reagent

3-(tert-Butoxy)propylamine hydrochloride has applications in organic synthesis, particularly in the chemoselective tert-butoxycarbonylation of amines and phenols. It is used as a novel tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, providing high yield under mild conditions without the need for a base. This makes it a useful tool in the synthesis of various organic compounds (Ouchi et al., 2002).

Electrochemical Studies

The compound is also significant in electrochemical studies. It is involved in the electrochemical analysis of stable N-alkoxyarylaminyl radicals. The electrochemical behavior of these radicals, including those derived from 3-(tert-Butoxy)propylamine hydrochloride, is crucial in understanding the reactivity and stability of these compounds (Miura & Muranaka, 2006).

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO.ClH/c1-7(2,3)9-6-4-5-8;/h4-6,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSZRKJMCDQAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694537
Record name 3-tert-Butoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butoxy)propylamine hydrochloride

CAS RN

864658-14-0
Record name 3-tert-Butoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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